Journal Name:Industrial Chemistry & Materials
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Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM00064H
High temperature proton exchange membrane fuel cells (HT-PEMFCs) operating at elevated temperatures above 120 °C take advantage of feasible anode fuels and simplified water/heat management. A high temperature polymer electrolyte membrane (HT-PEM) is the core material for HT-PEMFCs. In this work, a series of phosphoric acid (PA) doped HT-PEMs based on poly(terphenyl piperidine) (PTP) tailored with alkyl groups are synthesized. Five different pendant alkyl groups (including methyl, propyl, pentyl, heptyl and decyl) are grafted onto the piperidine group through the Menshutkin reaction between PTP and alkyl halides. Compared with PTP and methyl grafted PTP (PTP-C1) membranes, the PTP-Cx membranes with long alkyl side chains exhibit improved PA doping contents and conductivities. The optimized pentyl-substituted PTP membrane (PTP-C5) possessed a reasonable PA doping content (202% after immersing in 85 wt% PA at 60 °C), high proton conductivity (96 mS cm−1 at 180 °C) and good tensile strength (4.6 MPa at room temperature). A H2–air single cell equipped with PTP-C5/PA consequently achieved a high peak power density of 676 mW cm−2 at 210 °C without any humidification or backpressure. Thus, this work provides a simple method for preparing high-performance HT-PEMs.
Keywords: High temperature polymer electrolyte membrane; Fuel cell; Grafted membrane.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D2IM00059H
The present contribution emphasizes the formation of oligomeric products in various depolymerization approaches of lignin, namely reductive catalytic fractionation, oxidative catalytic fractionation, and pyrolysis. Three possible routes to form such oligomers in these depolymerization processes are summarized and compared from various studies conducted on model compounds. Next, the main identification techniques for characterizing oligomeric products are highlighted. Particular focus is given to 2D-HSQC-NMR, GPC, Maldi-TOF-MS and FT-ICR-MS, which represent the state-of-art characterization of lignin. Special attention was paid to the transferability of these techniques for depolymerized oligomeric lignin. Finally, both the existing and expected potential lignin valorization routes are discussed for these oligomers, and technical hurdles and recommendations are provided in an attempt to catalyze the development of new discoveries and enabling technologies.
Keywords: Lignin oligomer; Reductive and oxidative depolymerization; Biofuels; Characterization techniques; Lignin valorization.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM00062A
Single-atom catalysts (SACs) attract significant attention owing to their high catalytic activity, high metal atom utilization efficiency, and well-defined and configurable active sites. However, achieving single-atom dispersion of active metals at high metal loadings remains challenging, limiting the performance of SACs in many practical applications. Herein, we provide a comprehensive review of recent methods developed for synthesizing high-loading SACs, critically exploring their advantages, limitations, and wider applicability. Additionally, we showcase the benefits of high-loading SACs in the oxygen reduction reaction (ORR), water electrolysis, photocatalytic hydrogen production and CO oxidation. Although great recent progress has been made in the synthesis of high loading SACs, simple and universal routes that allowed the pre-programmed preparation of single metal and multi-metal SACs with specific metal coordination need to be discovered.
Keywords: Single atom catalyst; High-loading; Synthesis methods; ORR; Water electrolysis; CO oxidation.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D2IM00054G
Efficient utilization of lignocellulosic biomass to substitute for fossil resources is an effective way to promote the sustainable development of current society. Numerous lignocellulose valorization routes for the production of value-added chemicals and fuels have been explored. Herein, we overview the catalytic reaction routes, reaction types and key steps involved in the selective preparation of various important products from lignocellulose. The information can facilitate the development of robust and selective catalytic systems to address the challenges in the major reaction steps. We present four catalytic conversion route maps starting from cellulose (including 5-hydroxylfurfural, HMF), hemicellulose and lignin, respectively. The reaction route for the important platform molecules of HMF and furfural, passing through critical intermediates to value-added chemicals and aviation fuels, is also highlighted. It provides a clear and concise panorama for people interested in this field and facilitates identifying the products or processes of interest with up-to-date research developments. We also put forward the current issues for the large-scale valorization of lignocellulose and the possible resolution strategies, focusing on the rational design of active and robust heterogeneous catalysts.
Keywords: Biomass; Lignocellulose valorization; Catalytic conversion network; Reaction routes; Renewable chemicals.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM00071K
Electrochemical water splitting has been considered a clean and continual way for hydrogen (H2) production. Direct seawater electrolysis is a potentially attractive technology due to the ample access to seawater and scarce freshwater resources in some regions. However, the presence of impurities (e.g., Cl−, Mg2+) and the resulting corrosion and side reactions, such as the chloride oxidation reaction (ClOR), makes seawater electrocatalysis more challenging than that of fresh or alkaline water due to competition with the oxygen evolution reaction (OER) at the anode. Consequently, much effort has been devoted to developing approaches to enhance OER performance and suppress the ClOR. In this minireview, we summarize three general strategies for enhancing OER activity and selectivity in seawater electrolysis based on three different concepts: (1) the sole development of robust and high-performance OER catalysts in pure seawater electrolytes, (2) the introduction of additives to seawater electrolytes (e.g., alkalis and/or salts without chloride) to enhance the potential equilibrium gap between the ClOR and OER in combination with regular highly active OER catalysts, and (3) a combination of approaches (1) and (2). Finally, the current challenges and potential opportunities for green H2 production from seawater electrolysis are briefly presented.
Keywords: Electrochemical seawater splitting; Alkaline seawater electrolysis; Oxygen evolution reaction; Hydrogen production; Electrocatalysts.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D2IM00038E
Supercapacitors are highly valued energy storage devices with high power density, fast charging ability, and exceptional cycling stability. A profound understanding of their charging mechanisms is crucial for continuous performance enhancement. Electrochemical quartz crystal microbalance (EQCM), a detection means that provides in situ mass change information during charging–discharging processes at the nanogram level, has received greatly significant attention during the past decade due to its high sensitivity, non-destructiveness and low cost. Since being used to track ionic fluxes in porous carbons in 2009, EQCM has played a pivotal role in understanding the charging mechanisms of supercapacitors. Herein, we review the critical progress of EQCM hitherto, including theory fundamentals and applications in supercapacitors. Finally, we discuss the fundamental effects of ion desolvation and transport on the performance of supercapacitors. The advantages and defects of applying EQCM in supercapacitors are thoroughly examined, and future directions are proposed.
Keywords: EQCM; Supercapacitors; Charging mechanisms; Quantitative characterization.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM90015K
The first page of this article is displayed as the abstract.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM90014B
A graphical abstract is available for this content
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM00009E
In recent decades, the use of 1,3-butadiene as a comparably cheap and abundant raw material for new applications has attracted more and more interest, specifically in the chemical industry. The present review covers several of the most important homogeneously catalyzed processes and technologies which are currently used or have the potential to produce fine and bulk chemicals from 1,3-butadiene. As an example, palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles, which can be used for the synthesis of 1-octene, 1-octanol, and various lactones. On the other hand, direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl or ester groups. The key to success in achieving these industrially relevant conversions of 1,3-butadiene was mainly the development of innovative efficient catalysts. We hope this review will make readers familiar with the industrially applied and relevant transformations of 1,3-butadiene and inspire them to further explore new and advanced systems.
Keywords: 1,3-Butadiene; Industrial chemistry; Carbonylation reaction; Bulk chemicals; Telomerization.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM90008H
The first page of this article is displayed as the abstract.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM00056G
At present, the catalysts commercially used for the oxygen reduction reaction of the cathode of proton exchange membrane fuel cells (PEMFCs) are carbon-supported platinum-based catalysts. However, the carbon supports are susceptible to corrosion under harsh working conditions, which greatly shortens the life of the catalysts. Highly stable carbon supports are urgently required for high-performance PEMFCs. In this work, we developed structure-stable and highly graphitized three-dimensional network carbon nanofibers (CNF) derived from polyaniline by heat treatment at 1200 °C. The CNF-1200-based catalyst (PtNi/CNF-1200) loaded with PtNi nanoparticles showed excellent stability. After 5000 cycles from 1.0 to 1.5 V in oxygen saturated 0.1 M HClO4 electrolyte, the losses in the half-wave potential and mass activity were only 5 mV and 15%, respectively, far lower than those of commercial Pt/C. The high graphitization degree of CNF-1200 promotes the corrosion resistance of the catalyst. In addition, nitrogen doping effectively facilitates the catalyst–support interaction, stabilizes the highly dispersed PtNi nanoparticles, and improves the stability and activity of PtNi/CNF-1200.
Keywords: Support stability; Graphitization degree; Nitrogen doping; Oxygen reduction reaction.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM90012F
The first page of this article is displayed as the abstract.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D2IM00051B
The growing demand for portable electronic devices, electric vehicles, and large-scale advanced energy storage has aroused increasing interest in the development of high energy density lithium batteries. The electrolyte is an important component of lithium batteries and is an essential part of performance and safety improvements. Commercially available electrolytes mainly consist of lithium salts and organic carbonate solvents that are prone to decomposition due to their narrow electrochemical windows and tend to react with lithium metal anodes forming an unstable solid electrode/electrolyte interface (SEI). In particular, the flammability of organic solvents raises concerns about battery safety. Ionic liquid/poly(ionic liquid) (IL/PIL)-based electrolytes enable batteries with good safety, high energy/power density and long-term stability. This review focuses on the applications of IL/PIL-based liquid, quasi-solid, and solid electrolytes and electrolyte additives in lithium batteries. The perspectives and challenges of IL/PIL electrolytes in the field of lithium batteries are also proposed.
Keywords: Ionic liquid; Poly(ionic liquid); Lithium battery; Solid electrolyte; Quasi-solid electrolyte; Additive.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D2IM00062H
Ionic skin, as an emerging subclass of artificial skin, has been proposed and developed for nearly a decade, which makes up for the partial shortcomings of electronic skin to some extent. Highly similar to the ion-sensing mechanism of natural skin, the ionic skin also acquires and conducts perceptual signals in the form of ions. During this decade, a great deal of effort has been devoted to the species amplification of ionic soft matter and the discovery of new mechanisms of artificial ion sensing. It is worth emphasizing that the deciphering of the perceptual mechanisms of natural skin has inspired a great number of bionic studies in pursuit of the reproduction of natural touch in ionic skin. Ionic skin, as a multi-functional operating platform, is also endowed with attractive functions that are beyond natural skin. The birth and appearance of ionic skin greatly promote the vigorous development of products in the era of the internet of things, such as human-machine interaction, prosthetics and wearable devices. In this review, on the basis of explaining the perceptual mechanism of natural skin, we deeply analyze the progressive sensing mechanism of bionic ionic skin. The typical cases of ionic skin that are beyond the ability of natural skin are also summarized in detail. Finally, constructive perspectives and common issues are presented for the future development of ionic skin.
Keywords: Ionic skin; Tactile perception; Bionic; Flexible sensor.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM90013D
A graphical abstract is available for this content
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM00044C
To develop graphene-based nanomaterials as reliable catalysts for electrochemical energy conversion and storage systems (e.g. PEM fuel cells, metal–air batteries, etc.), it is imperative to critically understand their performance changes and correlated material degradation processes under different operational conditions. In these systems, hydrogen peroxide (H2O2) is often an inevitable byproduct of the catalytic oxygen reduction reaction, which can be detrimental to the catalysts, electrodes, and electrolyte materials. Here, we studied how the electrocatalytic performance changes for a heterogeneous nanocatalyst named nitrogen-doped graphene integrated with a metal–organic framework (N-G/MOF) by the effect of H2O2, and correlated the degradation process of the catalyst in terms of the changes in elemental compositions, chemical bonds, crystal structures, and morphology. The catalyst samples were treated with five different concentrations of H2O2 to emulate the operational conditions and examined to quantify the changes in electrocatalytic performances in an alkaline medium, elemental composition and chemical bonds, crystal structure, and morphology. The electrocatalytic performance considerably declined as the H2O2 concentration reached above 0.1 M. The XPS analyses suggest the formation of different oxygen functional groups on the material surface, the breakdown of the material's C–C bonds, and a sharp decline in pyridinic-N functional groups due to gradually harsher H2O2 treatments. In higher concentrations, the H2O2-derived radicals altered the crystalline and morphological features of the catalyst.
Keywords: Nitrogen-doped graphene-based electrocatalyst; Metal–organic framework; Hydrogen peroxide effect on catalyst; Electrocatalytic performance; Material degradation.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/d2im00043a
A series of poly(alkyl-biphenyl pyridinium) anion exchange membranes (AEMs) with a hydrophobic side chain were prepared for mono-/divalent anion separation using electrodialysis (ED). A poly(alkyl-biphenyl pyridinium) polymer was synthesized via superacid-catalyzed polymerization, and then quaternization was conducted using Menshutkin reactions with 1-bromopentane. The obtained quaternized product had excellent solubility in common organic solvents, making it flexible to form homogeneous membranes by a solution casting method. The introduction of a hydrophobic side chain resulted in a microphase separation structure in the membrane, which is favorable to the active transport of Cl− (higher Cl− flux of up to 3.37 mol m−2 h−1 at a 10 mA cm−2 current density) compared with that of SO42− ions giving a high permselectivity of 11.9 in a mixed salt (NaCl/Na2SO4) system. In addition, the prepared membrane exhibited excellent alkaline stability in successive ED tests. It showed an OH− flux of up to 3.6 mol m−2 h−1 with a permselectivity of 361.2 between OH− and WO42−, which is much higher than that of Neosepta ACS membrane. The ED results manifest that the poly(alkyl-biphenyl pyridinium) AEMs can be promising candidates for practical mono-/divalent anion separation in industry.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/d2im00059h
The present contribution emphasizes the formation of oligomeric products in various depolymerization approaches of lignin, namely reductive catalytic fractionation, oxidative catalytic fractionation, and pyrolysis. Three possible routes to form such oligomers in these depolymerization processes are summarized and compared from various studies conducted on model compounds. Next, the main identification techniques for characterizing oligomeric products are highlighted. Particular focus is given to 2D-HSQC-NMR, GPC, Maldi-TOF-MS and FT-ICR-MS, which represent the state-of-art characterization of lignin. Special attention was paid to the transferability of these techniques for depolymerized oligomeric lignin. Finally, both the existing and expected potential lignin valorization routes are discussed for these oligomers, and technical hurdles and recommendations are provided in an attempt to catalyze the development of new discoveries and enabling technologies.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/d3im00004d
Organic materials with room-temperature phosphorescence (RTP) emission have attracted extensive attention owing to their extraordinary properties, including long lifetime, large Stokes shift, and stimuli-responsiveness, and show bright prospects in broad fields. Numerous design strategies, such as creating a rigid environment through crystallization and supramolecular assembly, can be employed to improve the luminescent characteristics of RTP materials by restricting nonradiative transition, enhancing intersystem crossing, and so forth. This review summarizes recent progress with organic room-temperature phosphorescent materials from the perspective of practical applications, including luminescence and display, environmental detection, and bioimaging, and the challenges and prospects will be discussed at the end, which should assist with future research on the application of RTP materials.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/d3im00006k
The Haber–Bosch process is the dominant approach for NH3 production today, but the process has to be maintained at energy-intensive high temperatures and pressures. Li-mediated electrocatalytic dinitrogen reduction reaction (eN2RR) could instead enable sustainable and green NH3 production at ambient conditions. Lithium mediators realize the synthesis of NH3 via the formation of Li3N, and thus lower the energy required for the direct cleavage of N2. There has now been a surge of interest in devising approaches to optimize the NH3 yield rate and faradaic efficiency of the eN2RR process by employing different catalysts as well as electrolytes. This review discusses the recent advances in the field of the Li-mediated eN2RR along with the latest insights into the proposed catalytic mechanisms. Moreover, it also highlights the state-of-the-art reported electrocatalysts and electrolytes that have revolutionized the field of the Li-mediated eN2RR. In addition to the above, our review provides a critical overview of certain limitations and a future prospectus that will provide a way forward to explore this area.
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Supplementary Information
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